2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride
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Overview
Description
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the empirical formula C10H16N4 It is a derivative of pyrimidine, featuring a piperazine ring substituted at the 6-position and methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-piperazin-1-ylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-piperazin-1-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfonium salts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and protective groups for the diamine derivatives .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions typically yield protected piperazines, which can be further deprotected to yield the desired compound .
Scientific Research Applications
2,4-Dimethyl-6-piperazin-1-ylpyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The exact mechanism of action for 2,4-Dimethyl-6-piperazin-1-ylpyrimidine is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, potentially involving the piperazine ring and pyrimidine core. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): A similar compound with a piperidine ring instead of a piperazine ring.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents and functional groups.
Uniqueness
2,4-Dimethyl-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings
Properties
IUPAC Name |
2,4-dimethyl-6-piperazin-1-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZXLLUHPGCWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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